molecular formula C24H28N4O B2879281 4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223812-38-0

4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No. B2879281
CAS RN: 2223812-38-0
M. Wt: 388.515
InChI Key: UGRGCLCENAXTNL-UHFFFAOYSA-N
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Description

The compound “4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile” is a complex organic molecule. It contains several functional groups, including a benzylpiperidine, a dimethylazetidine, a carbonyl group, and a pyridine with a carbonitrile group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzylpiperidine and dimethylazetidine rings will introduce some rigidity into the structure, while the carbonyl group and the nitrile group on the pyridine ring will introduce areas of polarity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. The carbonyl group could be involved in nucleophilic addition reactions, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the benzylpiperidine could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a nitrile group, a carbonyl group, and a nitrogen-containing ring could result in the compound having a relatively high boiling point and being soluble in polar solvents .

Safety and Hazards

Without specific data, it’s hard to say for sure, but like all chemicals, safe handling practices should be used to avoid exposure. The MSDS for similar compounds suggest that they may be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise as a ligand for a particular receptor, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

4-[2-(1-benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-24(2)17-28(23(29)20-8-11-26-21(14-20)15-25)22(24)19-9-12-27(13-10-19)16-18-6-4-3-5-7-18/h3-8,11,14,19,22H,9-10,12-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRGCLCENAXTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC(=NC=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile

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